Cas no 116726-06-8 (2-Propenamide,N-(cyclopropylmethyl)-N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-)
116726-06-8 structure
Product Name:2-Propenamide,N-(cyclopropylmethyl)-N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-
CAS-nummer:116726-06-8
MF:C14H12F3N3O5
MW:359.257393836975
CID:139619
PubChem ID:189441
Update Time:2025-04-19
2-Propenamide,N-(cyclopropylmethyl)-N-[2,6-dinitro-4-(trifluoromethyl)phenyl]- Chemische en fysische eigenschappen
Naam en identificatie
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- 2-Propenamide,N-(cyclopropylmethyl)-N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-
- N-(cyclopropylmethyl)-N-[2,6-dinitro-4-(trifluoromethyl)phenyl]prop-2-enamide
- 116726-06-8
- 2-Propenamide, N-(cyclopropylmethyl)-N-(2,6-dinitro-4-(trifluoromethyl)phenyl)-
- DTXSID80151483
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- Inchi: 1S/C14H12F3N3O5/c1-2-12(21)18(7-8-3-4-8)13-10(19(22)23)5-9(14(15,16)17)6-11(13)20(24)25/h2,5-6,8H,1,3-4,7H2
- InChI-sleutel: XYRWLXXVMVYXAQ-UHFFFAOYSA-N
- LACHT: FC(C1C=C(C(=C(C=1)[N+](=O)[O-])N(C(C=C)=O)CC1CC1)[N+](=O)[O-])(F)F
Berekende eigenschappen
- Exacte massa: 359.07296
- Monoisotopische massa: 359.073
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 4
- Complexiteit: 544
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.2
- Topologisch pooloppervlak: 112Ų
Experimentele eigenschappen
- Dichtheid: 1.502
- Kookpunt: 406.8°C at 760 mmHg
- Vlampunt: 199.9°C
- Brekindex: 1.579
- PSA: 106.59
2-Propenamide,N-(cyclopropylmethyl)-N-[2,6-dinitro-4-(trifluoromethyl)phenyl]- Gerelateerde literatuur
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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